(5-Bromo-2-methoxy-4-methylphenyl)methanol

Natural Product Synthesis Sesquiterpene Chemistry Total Synthesis

This high-purity brominated benzyl alcohol derivative features a critical 1,2,4,5-tetrasubstituted benzene core, enabling regioselective synthesis of aplysin and related sesquiterpene natural products. The strategic C5 bromine serves as a versatile handle for Suzuki-Miyaura, Negishi, and other Pd-catalyzed cross-coupling reactions, while the C2 methoxy and C4 methyl groups provide essential electronic modulation for high-yielding, reproducible results. Differentiate your synthetic route with this isomerically pure building block to ensure precise regiochemical control in complex, multi-step total synthesis campaigns. Buy direct for R&D and pilot-scale manufacturing needs.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
CAS No. 1492320-95-2
Cat. No. B3241913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-methoxy-4-methylphenyl)methanol
CAS1492320-95-2
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)CO)OC
InChIInChI=1S/C9H11BrO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4,11H,5H2,1-2H3
InChIKeyHTLIGZVLXBOYCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromo-2-methoxy-4-methylphenyl)methanol (CAS 1492320-95-2) – Technical Baseline for Scientific Procurement


(5-Bromo-2-methoxy-4-methylphenyl)methanol (CAS 1492320-95-2) is a brominated benzyl alcohol derivative with molecular formula C₉H₁₁BrO₂ and molecular weight 231.09 g/mol, featuring a 1,2,4,5-tetrasubstituted benzene core with bromine at position 5, methoxy at position 2, methyl at position 4, and hydroxymethyl at position 1 . This specific substitution pattern is critical for applications as an intermediate in complex organic syntheses, particularly in the construction of brominated sesquiterpene natural products [1]. The compound is commercially available from multiple vendors with purity specifications ranging from 95% to ≥98% .

Why Generic Substitution Fails: Positional Isomerism Dictates Synthetic Utility of (5-Bromo-2-methoxy-4-methylphenyl)methanol


The molecular formula C₉H₁₁BrO₂ is shared by multiple positional isomers including (2-Bromo-5-methoxy-4-methylphenyl)methanol (CAS 57295-33-7) and (6-Bromo-3-methoxy-2-methylphenyl)methanol (CAS 110451-91-7), all possessing identical molecular weights of 231.09 g/mol . However, the specific 1,2,4,5-substitution pattern of (5-Bromo-2-methoxy-4-methylphenyl)methanol directs the regiochemistry of subsequent functionalization reactions, which is non-negotiable in target-oriented synthesis where a precise aryl substitution pattern must be installed [1]. The bromine position relative to the hydroxymethyl group determines the feasibility of specific cross-coupling sequences and the steric accessibility of the benzylic alcohol for further derivatization [2].

Quantitative Evidence Guide for (5-Bromo-2-methoxy-4-methylphenyl)methanol: Comparative Data Supporting Scientific Selection


Validated Synthetic Intermediate in Aplysin Total Synthesis – Direct Literature Precedent

(5-Bromo-2-methoxy-4-methylphenyl)methanol serves as a key precursor for the synthesis of 2,3-dimethyl-3-(5-bromo-2-methoxy-4-methylphenyl)-cyclohexene, an intermediate specifically designed for the total synthesis of aplysin and related bromine-containing sesquiterpenes [1]. In contrast, alternative regioisomers such as (2-Bromo-5-methoxy-4-methylphenyl)methanol (CAS 57295-33-7) lack documented utility in this specific natural product synthesis pathway, as the substitution pattern of the target compound precisely matches the brominated aromatic core required for the aplysin scaffold [2].

Natural Product Synthesis Sesquiterpene Chemistry Total Synthesis

LogP Comparison Among Positional Isomers: Lipophilicity Differentiation

The predicted logP (octanol-water partition coefficient) for (5-Bromo-2-methoxy-4-methylphenyl)methanol is 2.33 . This value differs from that of the regioisomer (2-Bromo-5-methoxy-4-methylphenyl)methanol (CAS 57295-33-7), which has a reported logP of 2.26 [1]. While both are moderately lipophilic, the 0.07 logP unit difference reflects the distinct electronic environment imparted by the specific substitution arrangement [2].

Physicochemical Property Profiling ADME Prediction Chromatography

Commercial Purity Specifications and Vendor Availability

(5-Bromo-2-methoxy-4-methylphenyl)methanol is commercially supplied with purity specifications of NLT 98% (MolCore) and 95% (Fluorochem, Leyan) . The regioisomer (2-Bromo-5-methoxy-4-methylphenyl)methanol (CAS 57295-33-7) is offered at similar purities (95% from AKSci; 97% from Bidepharm) . The critical distinction lies not in purity but in commercial accessibility: the target compound (CAS 1492320-95-2) is available from multiple geographically diverse vendors including Fluorochem (UK/EU/China), MolCore (China), and Leyan (China) .

Chemical Procurement Quality Control Supply Chain

Regioselective Functionalization: Steric and Electronic Distinctions

The 1,2,4,5-substitution pattern of (5-Bromo-2-methoxy-4-methylphenyl)methanol positions the bromine atom at C5, ortho to the methyl group (C4) and para to the methoxy group (C2), while the hydroxymethyl group occupies C1 . This arrangement creates a specific steric and electronic environment that differs from isomers such as (6-Bromo-3-methoxy-2-methylphenyl)methanol (CAS 110451-91-7), where the bromine occupies C6 adjacent to both the hydroxymethyl (C1) and the methoxy (C3) . The accessibility of the bromine for palladium-catalyzed cross-coupling reactions and the electronic activation/deactivation of the aromatic ring toward electrophilic aromatic substitution are fundamentally different between these regioisomers [1].

Cross-Coupling Reactions Nucleophilic Substitution SAR Studies

Validated Application Scenarios for (5-Bromo-2-methoxy-4-methylphenyl)methanol (CAS 1492320-95-2)


Natural Product Total Synthesis: Aplysin and Halogenated Sesquiterpene Construction

As a key intermediate in the synthesis of 2,3-dimethyl-3-(5-bromo-2-methoxy-4-methylphenyl)-cyclohexene, this compound enables the construction of the brominated aromatic core required for aplysin and related sesquiterpene natural products [1]. The 1972 methodology provides a validated starting point for researchers pursuing total synthesis campaigns in this natural product family [1].

Cross-Coupling Substrate for Palladium-Catalyzed Transformations

The strategically positioned bromine atom at C5 serves as a handle for Suzuki-Miyaura, Negishi, and other palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl and aryl-alkenyl architectures [2]. The methoxy and methyl substituents provide electronic modulation that can be exploited to tune coupling efficiency and selectivity in complex synthetic sequences [2].

Pharmaceutical Intermediate and Building Block

The compound functions as a versatile building block for the synthesis of more advanced intermediates including tert-butyl N-(5-bromo-2-methoxy-4-methylphenyl)carbamate, 2-(5-bromo-2-methoxy-4-methylphenyl)-1,3-dioxolane, and various sulfonamide derivatives that serve as precursors in medicinal chemistry programs [3] [4] . The defined substitution pattern ensures reproducibility in multi-step synthetic routes where precise regiochemical control is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Bromo-2-methoxy-4-methylphenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.